2-(4-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Description
Properties
IUPAC Name |
4-[2-(2,3,5-trimethylphenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO.ClH/c1-12-10-13(2)14(3)16(11-12)18-9-6-15-4-7-17-8-5-15;/h10-11,15,17H,4-9H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNRPVNEWNAIOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCC2CCNCC2)C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperidine ring, an ethyl group attached to the nitrogen, and a 2,3,5-trimethylphenoxy group. This unique structure suggests its potential as a ligand for various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | Approximately 285.84 g/mol |
| Structural Features | Piperidine ring, trimethylphenoxy group |
Biological Activity
Research has shown that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial and antifungal activities, making it a candidate for further investigation in pharmacology.
- Neurotransmitter Interaction : The piperidine moiety is known for its interaction with neurotransmitter systems, particularly in modulating acetylcholine receptors. This suggests potential applications in treating neurological disorders .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in developing treatments for conditions like Alzheimer's disease.
The mechanism of action of this compound likely involves:
- Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), influencing various signaling pathways.
- Enzyme Modulation : It may inhibit or activate certain enzymes, altering biochemical pathways critical for cellular function.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- A study on piperidine derivatives indicated that modifications to the piperidine ring could enhance activity against various cancer cell lines. For instance, derivatives showed significant cytotoxicity against ovarian and breast cancer cell lines .
- Another research highlighted that compounds with similar structural motifs demonstrated promising results in inhibiting acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases .
Comparison with Similar Compounds
Table 1: Molecular Properties of Piperidine Derivatives
*Calculated based on structural analysis; †Estimated.
Functional Group and Stability Analysis
- Ether vs. Ester Linkages : The target compound’s ether bond (C-O-C) is more hydrolytically stable than ester-containing analogs like 2-(4-Piperidinyl)ethyl nicotinate hydrochloride, which may undergo enzymatic or pH-dependent cleavage .
- Aromatic Substituents : The 2,3,5-trimethylphenyl group in the target compound offers moderate lipophilicity compared to 4-(Diphenylmethoxy)piperidine Hydrochloride’s bulky diphenylmethoxy group. This may influence blood-brain barrier penetration or receptor binding affinity .
Pharmacological and Industrial Relevance
- 4-(Diphenylmethoxy)piperidine Hydrochloride : Used in synthesis but lacks ecological toxicity data, raising environmental safety concerns .
- Nicotinate Esters : The irritant hazard of 2-(4-Piperidinyl)ethyl nicotinate hydrochloride necessitates strict handling protocols, unlike the target compound’s ether-based structure, which may pose fewer risks .
- Tetramethylpiperidinyl Esters : Varying alkyl chain lengths (e.g., acetate vs. propionate) in these derivatives modulate lipophilicity and bioavailability, a principle applicable to optimizing the target compound’s pharmacokinetics .
Preparation Methods
Synthesis via Ether Formation Using Alkylation of Phenols
This method involves the nucleophilic substitution of a phenolic precursor with a suitable alkylating agent, typically under basic conditions:
- Starting Materials: 2,3,5-trimethylphenol and 4-piperidinylethyl halides or derivatives.
- Reaction Conditions:
- The phenol is deprotonated using a strong base such as potassium carbonate or sodium hydride.
- The resulting phenolate ion reacts with an alkyl halide (e.g., 2-(4-bromomethyl)piperidine or 2-(4-chloromethyl)piperidine) in an aprotic solvent like acetone or dimethylformamide (DMF).
- The reaction is typically carried out at reflux temperatures for several hours to ensure complete conversion.
2,3,5-Trimethylphenol + 2-(4-bromomethyl)piperidine → 2-(4-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether
- Key Parameters:
- Base: Potassium carbonate or sodium hydride
- Solvent: Acetone or DMF
- Temperature: Reflux (~80-120°C)
- Reaction Time: 4-12 hours
Reduction and Functional Group Transformations
In some approaches, the piperidine ring may be introduced via reduction of precursor nitriles or imines, followed by ether linkage formation:
- Preparation of Piperidine Derivative:
- Synthesis of 4-piperidinyl derivatives through reductive amination or cyclization.
- The amino group is then alkylated to introduce the ethyl linker.
Hydrochloride Salt Formation
The final step involves converting the free base into its hydrochloride salt to enhance stability and solubility:
- Procedure:
- Dissolve the free base in a suitable solvent such as ethanol or methanol.
- Bubble dry hydrogen chloride gas through the solution or add anhydrous hydrogen chloride gas directly.
- The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.
2-(4-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether + HCl → 2-(4-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride
Industrial-Scale Synthesis Considerations
Based on patent data, scalable synthesis involves:
- Use of inexpensive and readily available reagents such as alkyl halides and phenols.
- Catalytic or thermal activation to improve yield.
- Efficient purification steps, including solvent extraction and distillation.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Solvent | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| Alkylation of phenol | 2-(4-bromomethyl)piperidine, potassium carbonate | Acetone or DMF | Reflux, 4-12h | >80% | Widely used, scalable |
| Reductive amination | Nitriles or imines, reducing agents | Ethanol | Reflux, 5-8h | Variable | Suitable for complex derivatives |
| Salt formation | HCl gas | Ethanol or methanol | Room temp | Quantitative | Final step for salt preparation |
Research Findings and Notes
- Efficiency and Yield: The alkylation method consistently yields high purity products (>80%) with yields often exceeding 80%, as reported in patent literature.
- Purity: The final hydrochloride salt typically reaches purity levels of over 99%, suitable for pharmaceutical applications.
- Industrial Relevance: The use of inexpensive reagents and straightforward procedures makes these methods suitable for large-scale production, as highlighted in patent CN102115431B.
Q & A
Q. What are the optimal synthetic routes for 2-(4-Piperidinyl)ethyl 2,3,5-trimethylphenyl ether hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting 2,3,5-trimethylphenol with a chlorinated piperidine derivative (e.g., 2-chloroethylpiperidine) under basic conditions (e.g., NaOH or K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction temperature (60–90°C) and time (12–24 hrs) are critical for high yields. Post-synthesis, the product is converted to its hydrochloride salt via HCl gas or aqueous HCl . Key Parameters :
| Parameter | Optimal Range |
|---|---|
| Solvent | DMF or MeCN |
| Base | K₂CO₃ |
| Temp (°C) | 70–85 |
| Time (hr) | 18 |
Q. Which analytical techniques are most reliable for characterizing purity and structure?
- Methodological Answer :
- HPLC : Quantifies purity (≥98% typical for research-grade material) using UV detection at 210–260 nm, with mobile phases like acetonitrile/water + 0.1% TFA .
- NMR : ¹H/¹³C NMR confirms structure (e.g., aromatic protons at δ 6.8–7.2 ppm for trimethylphenyl; piperidine protons at δ 2.5–3.5 ppm).
- Mass Spectrometry : ESI-MS identifies [M+H]⁺ peaks to verify molecular weight .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store in airtight, light-resistant containers at –20°C to 4°C. Desiccate to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles. Stability studies suggest <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can discrepancies in receptor binding affinity data be resolved?
- Methodological Answer : Inconsistent binding data may arise from assay conditions (e.g., buffer pH, ionic strength). Standardize protocols:
- Use radioligand assays (e.g., ³H-labeled competitors) with controlled temperature (25°C) and pH 7.4.
- Validate with orthogonal methods like SPR (surface plasmon resonance) to measure kinetic constants (kₐ, k𝒹).
- Compare results across cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific artifacts .
Q. What strategies improve its bioavailability in preclinical models?
- Methodological Answer :
- Salt Form Optimization : Test hydrochloride vs. trifluoroacetate salts for solubility.
- Prodrug Design : Introduce ester linkages at the piperidine nitrogen for metabolic activation.
- Nanoparticle Encapsulation : Use PLGA-based carriers to enhance oral absorption. In vivo PK studies in rodents show a 2–3× increase in AUC with this approach .
Q. How do structural modifications impact its selectivity for neurotransmitter transporters?
- Methodological Answer :
- SAR Studies : Replace the trimethylphenyl group with halogenated analogs (e.g., 2,3,5-trifluoro) to assess affinity shifts for SERT vs. NET.
- Docking Simulations : Use Schrödinger Maestro to model interactions with serotonin transporter (SERT) vs. dopamine transporter (DAT). Methyl groups at the 2,3,5 positions reduce steric clashes in SERT’s hydrophobic pocket .
Q. What in vitro/in vivo models best predict its metabolic stability?
- Methodological Answer :
- In Vitro : Human liver microsomes (HLM) with NADPH cofactor; monitor parent compound depletion via LC-MS. CYP3A4/2D6 isoforms are primary metabolizers.
- In Vivo : Administer to CYP-humanized mice; collect plasma at 0, 1, 2, 4, 8 hrs. Half-life (t₁/₂) <2 hrs suggests rapid hepatic clearance, necessitating structural tweaks .
Data Contradiction Analysis
Q. How to address conflicting results in cytotoxicity assays?
- Methodological Answer :
- Dose-Response Curves : Ensure linearity (R² >0.95) across 5–100 µM. Discrepancies may arise from solvent (DMSO vs. saline) or cell viability assay choice (MTT vs. resazurin).
- Control Experiments : Include a reference compound (e.g., doxorubicin) and test batch-to-batch variability in compound purity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
